molecular formula C6H6N4OS B15376385 9-methyl-6-sulfanylidene-3H-purin-2-one CAS No. 33403-03-1

9-methyl-6-sulfanylidene-3H-purin-2-one

Cat. No.: B15376385
CAS No.: 33403-03-1
M. Wt: 182.21 g/mol
InChI Key: KOTYBIXSDIYYSK-UHFFFAOYSA-N
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Description

9-Methyl-6-sulfanylidene-3H-purin-2-one is a purine derivative characterized by a methyl group at position 9, a sulfanylidene (thione) group at position 6, and a ketone group at position 2. This compound belongs to a class of modified purines, which are often studied for their biological activity and coordination chemistry due to their structural resemblance to naturally occurring purine bases like adenine and guanine.

Properties

CAS No.

33403-03-1

Molecular Formula

C6H6N4OS

Molecular Weight

182.21 g/mol

IUPAC Name

9-methyl-6-sulfanylidene-3H-purin-2-one

InChI

InChI=1S/C6H6N4OS/c1-10-2-7-3-4(10)8-6(11)9-5(3)12/h2H,1H3,(H2,8,9,11,12)

InChI Key

KOTYBIXSDIYYSK-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1NC(=O)NC2=S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine derivatives with modifications at positions 6, 9, and 2 exhibit diverse physicochemical and biological properties. Below is a comparative analysis of 9-methyl-6-sulfanylidene-3H-purin-2-one with structurally related compounds:

Structural and Functional Group Variations

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 9-CH₃, 6=S, 2=O C₆H₆N₄OS 182.20* Potential metal coordination, antiviral activity (inferred)
6-Purinethiol (Mercaptopurine) 6-SH C₅H₄N₄S 152.18 Chemotherapy agent (leukemia)
9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine 9-CH₂C₆H₅, 6-SCH₂C₆H₅, 2-NH₂ C₁₉H₁₈N₆S 370.45 Cytotoxic activity, lupus nephritis treatment
2-Chloro-9-methyl-3H-purin-6(9H)-one 9-CH₃, 6=O, 2-Cl C₆H₅ClN₄O 184.58 Intermediate in antiviral drug synthesis
9-(Cyclohex-2-en-1-yl)-3,9-dihydro-6H-purin-6-one 9-C₆H₉, 6=O C₁₁H₁₂N₄O 216.24 Unknown biological activity
2-Amino-9-(2-methylbutyl)-3H-purin-6-one 9-CH₂CH(CH₂CH₃)₂, 6=O, 2-NH₂ C₁₀H₁₄N₆O 234.26 Research chemical (unclassified)

*Calculated based on analogous compounds.

Key Comparative Insights

Position 6 Modifications :

  • The sulfanylidene (S=) group in the target compound differs from thiol (-SH) in mercaptopurine and sulfanyl (-S-alkyl) in 9-benzyl-6-benzylsulfanylpurin-2-amine . Sulfanylidene groups are more electronegative, enhancing metal-binding affinity compared to thiols, as seen in copper complexes of 9-deazahypoxanthine ().
  • Ketone (O=) at position 6 (e.g., in 2-chloro-9-methylpurin-6-one, ) reduces nucleophilicity compared to sulfur-containing analogs, limiting metal coordination but improving stability.

Position 9 Substituents :

  • Methyl (CH₃) groups (target compound and 2-chloro-9-methylpurin-6-one) increase steric hindrance compared to benzyl (CH₂C₆H₅) or cyclohexenyl (C₆H₉) substituents . This may reduce intermolecular interactions but improve membrane permeability.

Biological Activity: Mercaptopurine’s -SH group enables thiol-disulfide exchange, contributing to its antimetabolite activity in cancer . Benzylsulfanyl derivatives () exhibit cytotoxicity, likely due to aryl group interactions with DNA or enzymes .

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